molecular formula C13H19NO2S B6185991 (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide CAS No. 2679949-64-3

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide

Cat. No.: B6185991
CAS No.: 2679949-64-3
M. Wt: 253.4
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Description

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide typically involves the reaction of cyclopentylamine with phenylethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl or cyclopentyl derivatives.

Scientific Research Applications

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl and cyclopentyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-phenylethane-1-sulfonamide: Lacks the (1S) stereochemistry.

    N-cyclopentyl-1-phenylethane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

    N-cyclopentyl-1-phenylethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness

The (1S) stereochemistry of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide imparts unique properties, such as specific interactions with chiral environments in biological systems. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its similar counterparts.

Properties

CAS No.

2679949-64-3

Molecular Formula

C13H19NO2S

Molecular Weight

253.4

Purity

95

Origin of Product

United States

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